N-cyclooctyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide
Description
Properties
Molecular Formula |
C20H23N5O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-cyclooctyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide |
InChI |
InChI=1S/C20H23N5O2/c26-20(22-16-6-4-2-1-3-5-7-16)15-8-10-17(11-9-15)27-19-13-12-18-23-21-14-25(18)24-19/h8-14,16H,1-7H2,(H,22,26) |
InChI Key |
JVJJEYCFFFLBFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=C(C=C2)OC3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Carboxylic Acid Activation and Amidation
-
Reactant : 4-Hydroxybenzoic acid (1.0 equiv) and cyclooctylamine (1.2 equiv).
-
Coupling Agent : Ethyl chloroformate (1.1 equiv) in tetrahydrofuran (THF) at 0°C.
-
Conditions : Stir for 4–6 hours under nitrogen.
-
Workup : Acidify with HCl, extract with ethyl acetate, and recrystallize from ethanol.
| Parameter | Value |
|---|---|
| Melting Point | 161–163°C |
| Purity (HPLC) | ≥99% |
Synthesis of 6-Chloro- Triazolo[4,3-b]Pyridazine
Cyclization of Hydrazine Derivatives
Procedure :
-
Reactant : 3,6-Dichloropyridazine (1.0 equiv) and hydrazine hydrate (2.0 equiv).
-
Solvent : Ethanol, reflux for 6 hours.
-
Cyclization : Treat with NaOH (10% aqueous) at 60°C for 4 hours.
-
Isolation : Filter and wash with cold water.
| Parameter | Value |
|---|---|
| Purity (NMR) | ≥95% |
| Characteristic IR | 1590 cm⁻¹ (C=N stretch) |
Etherification: Coupling Benzamide and Triazolopyridazine
Nucleophilic Aromatic Substitution
Procedure :
-
Reactants :
-
Base : Potassium carbonate (2.5 equiv) in dimethylformamide (DMF).
-
Conditions : Heat at 100°C for 12 hours under nitrogen.
-
Workup : Dilute with ice water, extract with dichloromethane, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Yield : 60–68%.
Optimization Table :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 100 | 68 |
| NaH | THF | 80 | 55 |
| Cs₂CO₃ | Acetonitrile | 90 | 62 |
Alternative Routes and Modifications
Solid-Phase Synthesis
Microwave-Assisted Coupling
-
Conditions : 150°C for 20 minutes.
-
Yield Improvement : 75% (vs. 68% conventional heating).
Analytical Characterization
-
¹H NMR (400 MHz, DMSO- d₆) : δ 8.34 (s, 1H, triazole-H), 7.97–7.90 (m, 4H, aromatic), 3.85 (m, 1H, cyclooctyl), 1.40–1.20 (m, 12H, cyclooctyl).
-
LC-MS : m/z 408.2 [M+H]⁺.
-
HPLC Retention Time : 12.4 minutes (C18 column, acetonitrile:H₂O = 70:30).
Challenges and Solutions
-
Low Etherification Yield : Attributed to steric hindrance from the cyclooctyl group. Mitigated using polar aprotic solvents (DMF) and excess base.
-
Byproducts : Hydrolysis of the triazolopyridazine ring. Avoided by maintaining anhydrous conditions.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzamide and triazolo-pyridazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides and strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-cyclooctyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-cyclooctyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide involves its interaction with specific molecular targets. The triazolo-pyridazine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Triazolo-Pyridazine Derivatives with Modified Substituents
Compounds 14–17 () share the [1,2,4]triazolo[4,3-b]pyridazine core but replace the benzamide group with a 2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold. Key findings:
Table 1: Activity Comparison of Triazolo-Pyridazine Derivatives
| Compound | Thrombin Inhibition | Antiproliferative Activity (IC50) | Key Substituents |
|---|---|---|---|
| Benzamidine (1) | High | Moderate | Basic benzamidine |
| 14–17 | None | Active at µM range | Triazolo-pyridazine, ester |
| Target Compound* | Unknown | Predicted similar to 14–17 | Cyclooctyl, benzamide |
*Hypothetical based on structural similarity.
Benzamide-Containing Triazolo-Pyridazine Derivatives
and describe analogs with benzamide or sulfonamide groups. For example:
- N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide (): Exhibited moderate antimicrobial activity against Gram-positive bacteria and fungi, highlighting the role of the methyl group in modulating bioactivity .
- Fluorinated derivatives (): Compounds like 12b (4-fluorobenzyl) and 12c (3,5-difluorobenzyl) showed high HPLC purity (>96%) and antiproliferative activity, suggesting fluorine enhances metabolic stability and target affinity .
Cyclooctyl-Substituted Analogs
N-cyclooctyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine () shares the cyclooctyl group with the target compound but differs in the absence of the benzamide moiety. Key features:
Clinical Candidates with Triazolo-Pyridazine Cores
Savolitinib (AMG 337) and Capmatinib () are c-Met inhibitors containing triazolo-pyridazine moieties. While structurally distinct from the target compound, they demonstrate the scaffold’s applicability in kinase inhibition:
- Savolitinib : Features a methoxy-naphthyridine group linked to triazolo-pyridazine, showing efficacy in clinical trials for cancer .
- Relevance to target compound : The benzamide and cyclooctyl groups in the target compound may confer unique selectivity toward other kinases or antiproliferative targets.
Key Structural-Activity Relationships (SAR)
Biological Activity
N-cyclooctyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent research findings.
Synthesis of this compound
The compound is synthesized through a multi-step process involving the formation of the triazolo-pyridazine moiety followed by the introduction of the cyclooctyl and benzamide groups. The synthesis typically employs various reagents and conditions tailored to optimize yield and purity.
Antitumor Activity
Recent studies have indicated that derivatives of [1,2,4]triazolo[4,3-b]pyridazine exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| A549 (Lung) | 0.83 ± 0.07 | |
| MCF-7 (Breast) | 0.15 ± 0.08 | |
| HeLa (Cervical) | 2.85 ± 0.74 |
These studies suggest that the compound may act as a c-Met kinase inhibitor, which is crucial for tumor growth and metastasis.
Antibacterial and Antifungal Activity
In addition to its antitumor properties, this compound has been evaluated for its antibacterial and antifungal activities. Comparative studies have shown that this compound exhibits high efficacy against various bacterial strains:
| Microorganism | Activity | Comparison |
|---|---|---|
| E. coli | High | Superior to commercial antibiotics |
| P. aeruginosa | High | Superior to commercial antibiotics |
| S. aureus | High | Superior to commercial antibiotics |
| C. albicans | High | Superior to commercial antifungals |
These findings indicate that the compound could be a valuable candidate for developing new antibacterial and antifungal agents .
The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that:
- Inhibition of Kinases : The compound may inhibit c-Met kinase activity, leading to reduced proliferation and increased apoptosis in cancer cells.
- Antimicrobial Action : Its antibacterial activity might stem from disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study on Cancer Treatment : A study involving A549 and MCF-7 cell lines demonstrated that treatment with this compound resulted in significant tumor cell death compared to untreated controls.
- Antibiotic Resistance : In a comparative analysis against resistant strains of E. coli and S. aureus, the compound showed superior efficacy compared to standard treatments like Imipenem and Nalidixic acid .
Q & A
Q. What synthetic methodologies are critical for preparing N-cyclooctyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide?
The synthesis involves multi-step reactions, including nucleophilic substitution (e.g., Mitsunobu reaction for ether formation) and coupling of the triazolo-pyridazine moiety. Key challenges include optimizing reaction conditions (e.g., temperature, solvent choice like DMF, and stoichiometry) to avoid side reactions. Purification via column chromatography (DCM/MeOH gradients) and characterization by NMR, HPLC, and MS are essential for ensuring purity .
Q. Which analytical techniques are indispensable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) ensures purity. Mass Spectrometry (MS) validates molecular weight, and Infrared (IR) spectroscopy identifies functional groups. X-ray crystallography may resolve stereochemical ambiguities in intermediates .
Q. What cell lines are standard for evaluating antiproliferative activity?
Human microvascular endothelial cells (HMEC-1), bovine aortic endothelial cells (BAEC), and cancer lines like HELA (cervical carcinoma) and MCF-7 (breast carcinoma) are commonly used. These models assess both antiangiogenic and antitumor potential .
Advanced Research Questions
Q. How does replacing benzamidine with [1,2,4]triazolo[4,3-b]pyridazine alter biological activity?
Benzamidine replacement abolishes thrombin inhibition (Ki > 300 μM) and fibrinogen receptor antagonism (IC₅₀ > 100 μM) due to loss of critical hydrogen-bonding interactions. However, antiproliferative activity against endothelial and tumor cells is retained, suggesting a divergent mechanism unrelated to thrombin pathways .
Q. What strategies address contradictory data between antiproliferative efficacy and lost thrombin inhibition?
Conduct parallel assays to isolate mechanisms:
- Compare dose-response curves in cell proliferation vs. thrombin inhibition assays.
- Use siRNA knockdown or selective inhibitors to confirm target specificity.
- Perform molecular docking to identify alternative binding sites (e.g., kinase domains) .
Q. How does fluorination of the P3 benzyl group influence binding affinity?
Fluorine introduction at meta/para positions enhances electrostatic interactions and hydrogen bonding in benzamidine derivatives. However, in triazolo-pyridazine analogs, fluorination may stabilize π-stacking with aromatic residues in kinase targets, improving antiproliferative potency .
Q. What experimental designs reconcile discrepancies between in vitro and in vivo efficacy?
- Use pharmacokinetic profiling (e.g., plasma stability, metabolite analysis) to assess bioavailability.
- Employ orthotopic xenograft models for in vivo tumor suppression studies.
- Validate target engagement via immunohistochemistry or PET imaging .
Q. How to optimize reaction yields during triazolo-pyridazine coupling?
Q. What mechanistic hypotheses explain the compound’s antiproliferative activity?
The triazolo-pyridazine core may inhibit kinases (e.g., VEGF receptors) via ATP-binding site competition. The cyclooctylbenzamide moiety could enhance membrane permeability or modulate protein-protein interactions. Validate via kinase inhibition assays and Western blotting for phosphorylation markers .
Q. How to design SAR studies for derivatives with improved selectivity?
- Synthesize analogs with varied substituents (e.g., alkyl, aryl, halogens) on the benzamide and triazolo-pyridazine moieties.
- Test against kinase panels to identify off-target effects.
- Correlate logP values with cellular uptake using Caco-2 permeability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
